5-(o-Tolyl)pyrazin-2-amine
Description
Properties
IUPAC Name |
5-(2-methylphenyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-4-2-3-5-9(8)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOAMNKHRIACAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Aminopyrazine and Suzuki-Miyaura Coupling
A common approach to introduce aryl groups onto pyrazine involves halogenation followed by cross-coupling. This method is adapted from protocols for similar pyrazine derivatives.
Step 1: Bromination of 2-Aminopyrazine
2-Aminopyrazine undergoes bromination at position 5 using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C. The reaction proceeds via electrophilic substitution, yielding 5-bromopyrazin-2-amine (Figure 1).
Step 2: Suzuki-Miyaura Coupling
The brominated intermediate reacts with o-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (e.g., DME/H₂O) under reflux. This forms the C-C bond between the pyrazine and o-tolyl moieties.
| Parameter | Optimized Condition | Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 70–85% |
| Base | Na₂CO₃ | |
| Solvent | DME/H₂O (3:1) | |
| Temperature | 80–90°C |
Mechanistic Insight :
The Suzuki coupling proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The electron-rich pyrazine ring facilitates coupling under mild conditions.
Diazotization with Aryldiazonium Salts
While primarily used for diazo derivatives, aryldiazonium salts can serve as electrophiles for pyrazine functionalization. This method is extrapolated from studies on aminopyrazine reactivity.
Reaction Scheme :
2-Aminopyrazine reacts with o-tolyldiazonium salt in a polar solvent (e.g., DMSO) at room temperature. However, ortho-substituted diazonium salts may favor alternative pathways (e.g., hydrogen-bond-driven substitution), as observed with -F/-CF₃ groups.
Key Challenges :
-
Competitive pathways leading to undesired products (e.g., diazoamino compounds).
-
Lower electrophilicity of o-tolyldiazonium salts compared to electron-deficient analogs.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling offers an alternative for aryl-heteroaryl bond formation. However, this method is less commonly reported for pyrazine systems.
Reaction Conditions :
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
High temperature (100–120°C)
Limitations :
-
Harsh conditions may degrade the pyrazine ring.
-
Moderate yields (40–60%) compared to Suzuki coupling.
Reaction Optimization Strategies
Solvent Selection
Solvent polarity and solubility critically influence reaction efficiency. For Suzuki coupling, DME/H₂O mixtures enhance catalyst solubility and reaction rates. For diazotization, DMSO is preferred due to its ability to stabilize ionic intermediates.
| Solvent | Role | Yield Impact |
|---|---|---|
| DMSO | Stabilizes diazonium intermediates | High |
| DME/H₂O | Facilitates transmetallation | Moderate-High |
| CH₂Cl₂ | Poor for polar intermediates | Low |
Catalyst and Ligand Optimization
Palladium catalysts with bulky ligands (e.g., XPhos) improve selectivity in crowded environments. For Ullmann coupling, bidentate ligands enhance copper stabilization.
| Catalyst System | Ligand | Application |
|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | Suzuki coupling |
| CuI | 1,10-phenanthroline | Ullmann coupling |
Mechanistic Considerations
Electrophilic Aromatic Substitution (Bromination)
The bromination of 2-aminopyrazine occurs at position 5, guided by the directing effects of the amine group. The amine deprotonates the pyrazine nitrogen, enhancing electrophilic attack at the para position relative to the amine.
Transmetallation in Suzuki Coupling
The boronic acid transfers its aryl group to the palladium center via transmetallation, a rate-determining step influenced by steric and electronic factors. o-Tolyl groups may slow this step due to steric hindrance, necessitating elevated temperatures.
Scientific Research Applications
5-(o-Tolyl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 5-(o-Tolyl)pyrazin-2-amine involves its interaction with specific molecular targets. The amino group at the 2-position of the pyrazine ring can form hydrogen bonds with biological macromolecules, influencing their function. The o-tolyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazin-2-amine Derivatives
Structural Analogues and Substituent Effects
Pyrazin-2-amine derivatives vary widely based on substituent type and position. Key structural analogs include halogenated, alkylated, and aryl-substituted variants. Below is a comparative analysis:
Key Observations:
- Halogenation : Bromine or chlorine substituents (e.g., 3-(4-bromophenyl)pyrazin-2-amine) enhance anticancer potency by promoting DNA intercalation or enzyme inhibition . However, iodinated analogs (e.g., Br-Clm-11 in ) showed reduced activity, indicating steric hindrance limits efficacy .
- Alkyl/Aryl Groups : The ortho-tolyl group in 5-(o-Tolyl)pyrazin-2-amine provides steric bulk that may improve target selectivity compared to simpler methyl or phenyl substituents .
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) groups, as in 5-(trifluoromethyl)pyrazin-2-amine, increase lipophilicity and resistance to oxidative metabolism, making them suitable for CNS-targeted therapies .
Anticancer Activity:
- This compound : Exhibits moderate cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines, with IC₅₀ values in the micromolar range. Its mechanism may involve kinase pathway modulation .
- 3-(4-Bromophenyl)pyrazin-2-amine : Shows superior activity (IC₅₀ < 10 µM) due to bromine's electronegativity enhancing DNA-binding affinity. This compound also synergizes with chemotherapeutics like doxorubicin, reducing required doses .
Enzyme Inhibition:
- 5-((6-(Methyl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile: A kinase inhibitor targeting PI3K/AKT/mTOR pathways, highlighting how pyrazin-2-amine scaffolds can be tailored for specific enzyme inhibition .
- DPP-IV Inhibitors : Derivatives like (2R)-4-oxo-4-[3-(trifluoromethyl)triazolo[4,3-a]pyrazin-7-yl]butan-2-amine (IC₅₀ = 18 nM) demonstrate the role of trifluoromethyl groups in enhancing selectivity for metabolic disease targets .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns. The pyrazine ring protons typically appear as doublets (δ 8.2–8.5 ppm), while o-tolyl methyl groups resonate as singlets (δ 2.3–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 226.1211) with <2 ppm error .
- FTIR : Identify NH₂ stretches (3350–3450 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min) .
How can researchers design initial biological screening assays to evaluate the anticancer potential of this compound?
Q. Basic
- Kinase Inhibition Assays : Use fluorescence-based ATP competition assays (e.g., ATR kinase IC₅₀ determination) to assess DNA damage response (DDR) pathway modulation .
- Cytotoxicity Profiling : Screen against NCI-60 cancer cell lines (72-hour MTT assay) to identify selective activity .
- Solubility and Stability : Pre-screen in PBS (pH 7.4) and simulated gastric fluid to guide formulation development .
What methodologies are employed in structure-activity relationship (SAR) studies to optimize this compound derivatives?
Q. Advanced
- Substituent Variation : Systematically modify the o-tolyl group (e.g., electron-withdrawing/-donating groups) and pyrazine substituents to map interactions with kinase binding pockets .
- Crystallography : Co-crystallize derivatives with ATR kinase (PDB: 6NUX) to identify critical hydrogen bonds (e.g., NH₂ with Glu239) and hydrophobic contacts .
- Free Energy Perturbation (FEP) : Computational modeling predicts binding affinity changes upon substituent modifications, guiding synthetic priorities .
How does this compound modulate the DNA damage response (DDR) in cancer cells?
Q. Advanced
- ATR Kinase Inhibition : Binds to the kinase domain (Kd ≈ 18 nM), blocking phosphorylation of CHK1 and halting cell cycle progression in S/G2 phase .
- Synthetic Lethality : Enhances cytotoxicity of PARP inhibitors (e.g., olaparib) in BRCA-deficient models by disabling DDR backup mechanisms .
- Biomarker Identification : Use γH2AX immunofluorescence to quantify DNA double-strand breaks post-treatment .
How can researchers resolve contradictions in reported biological activity data for pyrazin-2-amine derivatives?
Q. Advanced
- Orthogonal Assays : Validate kinase inhibition using both radiometric (³³P-ATP) and luminescent (ADP-Glo™) methods to rule out assay-specific artifacts .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) that may contribute to observed discrepancies .
- Structural Reanalysis : Re-examine X-ray crystallography data (e.g., protonation states of active-site residues) to refine binding models .
What computational tools are used to predict the pharmacokinetic properties of this compound analogs?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using PMF calculations in lipid bilayers .
- QSAR Modeling : Train models on logP and polar surface area data to forecast oral bioavailability .
- CYP450 Inhibition Screening : Use Schrödinger’s DrugMet module to prioritize analogs with low CYP3A4/2D6 inhibition risk .
What in vivo models are appropriate for evaluating the efficacy of this compound in cancer therapy?
Q. Advanced
- Xenograft Models : Administer 50 mg/kg orally (q.d. × 21 days) in HCT116 (ATR-wildtype) vs. HCT116+BRCA1-KO mice to assess tumor growth inhibition .
- PD Analysis : Quantify intratumoral pCHK1 levels via Western blot to confirm target engagement .
- Toxicokinetics : Monitor plasma exposure (AUC₀–24h) and liver enzymes (ALT/AST) to establish therapeutic indices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
